Cobaltate(2-), [[N,N'-1,2-ethanediylbis[N-[(carboxy-kappaO)methyl]glycinato-kappaN,kappaO]](4-)]-, (OC-6-21)- Cobaltate(2-), [[N,N'-1,2-ethanediylbis[N-[(carboxy-kappaO)methyl]glycinato-kappaN,kappaO]](4-)]-, (OC-6-21)- Dicobalt edetate is a chemical compound of cobalt. It is used as an antidote to cyanide poisoning. Cobalt is a metallic element with the atomic number 27. It is found naturally in rocks, soil, water, plants, and animals. In small amounts cobalt is an essential element for life, as it is part of vitamin B12. However, excess exposure is known to exhibit toxic effects. (L29, L30, L37)
Brand Name: Vulcanchem
CAS No.: 14931-83-0
VCID: VC21013127
InChI: InChI=1S/C10H16N2O8.Co/c13-7(14)3-11(4-8(15)16)1-2-12(5-9(17)18)6-10(19)20;/h1-6H2,(H,13,14)(H,15,16)(H,17,18)(H,19,20);/q;+2/p-4
SMILES: C(CN(CC(=O)[O-])CC(=O)[O-])N(CC(=O)[O-])CC(=O)[O-].[Co+2]
Molecular Formula: C10H12CoN2O8-2
Molecular Weight: 347.14 g/mol

Cobaltate(2-), [[N,N'-1,2-ethanediylbis[N-[(carboxy-kappaO)methyl]glycinato-kappaN,kappaO]](4-)]-, (OC-6-21)-

CAS No.: 14931-83-0

Cat. No.: VC21013127

Molecular Formula: C10H12CoN2O8-2

Molecular Weight: 347.14 g/mol

* For research use only. Not for human or veterinary use.

Cobaltate(2-), [[N,N'-1,2-ethanediylbis[N-[(carboxy-kappaO)methyl]glycinato-kappaN,kappaO]](4-)]-, (OC-6-21)- - 14931-83-0

Specification

Description Dicobalt edetate is a chemical compound of cobalt. It is used as an antidote to cyanide poisoning. Cobalt is a metallic element with the atomic number 27. It is found naturally in rocks, soil, water, plants, and animals. In small amounts cobalt is an essential element for life, as it is part of vitamin B12. However, excess exposure is known to exhibit toxic effects. (L29, L30, L37)
CAS No. 14931-83-0
Molecular Formula C10H12CoN2O8-2
Molecular Weight 347.14 g/mol
IUPAC Name 2-[2-[bis(carboxylatomethyl)amino]ethyl-(carboxylatomethyl)amino]acetate;cobalt(2+)
Standard InChI InChI=1S/C10H16N2O8.Co/c13-7(14)3-11(4-8(15)16)1-2-12(5-9(17)18)6-10(19)20;/h1-6H2,(H,13,14)(H,15,16)(H,17,18)(H,19,20);/q;+2/p-4
Standard InChI Key TWJZAIVFYJWAJC-UHFFFAOYSA-J
SMILES C(CN(CC(=O)[O-])CC(=O)[O-])N(CC(=O)[O-])CC(=O)[O-].[Co+2]
Canonical SMILES C(CN(CC(=O)[O-])CC(=O)[O-])N(CC(=O)[O-])CC(=O)[O-].[Co+2]

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator